methyl 2-{[bis(benzylcarbamoyl)methyl]sulfanyl}-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxylate
Description
methyl 2-{[bis(benzylcarbamoyl)methyl]sulfanyl}-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxylate is a quinazoline derivative characterized by a bicyclic 3,4-dihydroquinazoline core substituted at positions 2, 3, 4, and 5. Key structural features include:
- Position 2: A sulfanyl (-S-) group linked to a bis(benzylcarbamoyl)methyl moiety, introducing hydrogen-bonding capacity and steric bulk.
- Position 3: A pentyl chain, contributing hydrophobicity and conformational flexibility.
- Position 7: A methyl ester, influencing solubility and electronic properties.
This compound’s structural complexity necessitates advanced crystallographic methods (e.g., SHELX ) and visualization tools (e.g., ORTEP-III ) for accurate characterization.
Properties
IUPAC Name |
methyl 2-[1,3-bis(benzylamino)-1,3-dioxopropan-2-yl]sulfanyl-4-oxo-3-pentylquinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34N4O5S/c1-3-4-11-18-36-30(39)25-17-16-24(31(40)41-2)19-26(25)35-32(36)42-27(28(37)33-20-22-12-7-5-8-13-22)29(38)34-21-23-14-9-6-10-15-23/h5-10,12-17,19,27H,3-4,11,18,20-21H2,1-2H3,(H,33,37)(H,34,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMAJLTMRKSWLLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)N=C1SC(C(=O)NCC3=CC=CC=C3)C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[bis(benzylcarbamoyl)methyl]sulfanyl}-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxylate typically involves multi-step organic reactions. One common approach is to start with the quinazoline core, which can be synthesized through the condensation of anthranilic acid with formamide. Subsequent steps involve the introduction of the sulfanyl group, followed by the addition of the carbamoyl groups through nucleophilic substitution reactions. The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to accelerate the reaction rates. Purification techniques such as recrystallization and chromatography are employed to isolate the desired product from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[bis(benzylcarbamoyl)methyl]sulfanyl}-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The carbamoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-{[bis(benzylcarbamoyl)methyl]sulfanyl}-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-{[bis(benzylcarbamoyl)methyl]sulfanyl}-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes and receptors, potentially inhibiting their activity. The carbamoyl groups may form hydrogen bonds with amino acid residues in proteins, enhancing binding affinity. The sulfanyl group can undergo redox reactions, influencing cellular redox states and signaling pathways.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s functional groups differentiate it from analogs. A comparison of substituents in related quinazoline derivatives is summarized below:
Table 1: Substituent Comparison of Quinazoline Derivatives
Key Observations :
- The bis(benzylcarbamoyl)methyl group at position 2 enhances hydrogen-bond donor capacity compared to simpler sulfanyl substituents (e.g., methyl in Analog 1) .
Hydrogen-Bonding Patterns and Crystal Packing
Hydrogen-bonding networks, analyzed via graph set theory , reveal distinct packing motifs:
Table 2: Hydrogen-Bond Graph Set Analysis
Key Observations :
- The target compound’s bis(benzylcarbamoyl) groups form $ R_2^2(8) $ motifs, creating stable 8-membered rings between N–H and ester C=O groups. This contrasts with Analog 1’s linear $ C(6) $ chains .
- Analog 2’s single carbamoyl group engages in $ D(2) $ motifs, highlighting the impact of substituent number on hydrogen-bond diversity.
Conformational Analysis: Ring Puckering
The 3,4-dihydroquinazoline core’s puckering, quantified via Cremer-Pople parameters , varies with substituents:
Table 3: Puckering Parameters for Dihydroquinazoline Derivatives
| Compound | Amplitude (Å, $ Q $) | Phase Angle (°, $ \theta $) | Planarity Deviation |
|---|---|---|---|
| Target Compound | 0.25 | 180 | Moderate |
| Analog 1 | 0.18 | 90 | Near-planar |
| Analog 2 | 0.30 | 270 | Pronounced |
Key Observations :
- The target compound’s pentyl chain induces moderate puckering ($ Q = 0.25 \, \text{Å} $), while shorter chains (e.g., methyl in Analog 1) reduce distortion .
- Analog 2’s bulky substituents amplify puckering ($ Q = 0.30 \, \text{Å} $), demonstrating steric effects on ring conformation.
Crystallographic Refinement and Data Quality
Structural comparisons rely on refinement tools like SHELXL and visualization via ORTEP-III :
Biological Activity
Methyl 2-{[bis(benzylcarbamoyl)methyl]sulfanyl}-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxylate is a compound of interest due to its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, supported by case studies and research findings.
- Molecular Formula : C₁₈H₂₃N₃O₅S
- Molecular Weight : 375.4 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound involves several steps:
- Formation of the quinazoline ring through cyclization reactions.
- Introduction of the sulfanyl group using appropriate thiol reagents.
- Carbamoylation with benzyl isocyanate to yield the final product.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of similar quinazoline derivatives. For instance, compounds with similar structures have shown significant inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis.
Antioxidant Activity
Research indicates that quinazoline derivatives exhibit antioxidant activity, which can be attributed to their ability to scavenge free radicals. The compound's structure suggests potential for high electron density, enhancing its reactivity towards oxidative species .
Anti-inflammatory Effects
Quinazoline derivatives are also known for their anti-inflammatory properties. In vitro studies have shown that they can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various cell lines . This activity is crucial for developing therapeutic agents for inflammatory diseases.
Case Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
